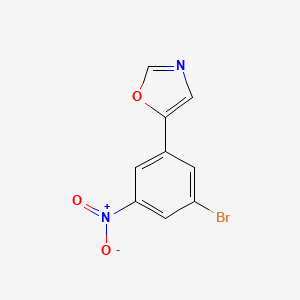

5-(3-Bromo-5-nitrophenyl)oxazole

Descripción general

Descripción

5-(3-Bromo-5-nitrophenyl)oxazole is a heterocyclic compound with a 5-membered ring containing both oxygen and nitrogen atoms. Its chemical structure consists of an oxazole ring (a doubly unsaturated 5-membered ring) with a bromine atom at position 3 and a nitro group at position 5. The molecular formula is C₉H₄BrN₃O₃ .

Synthesis Analysis

Several methods exist for synthesizing oxazoles, including the Van Leusen Oxazole Synthesis . In this context, complementary methods for direct arylation of oxazoles have been developed, allowing the introduction of aryl groups at both C-5 and C-2 positions. These methods utilize palladium-catalyzed reactions with various aryl and heteroaryl bromides, chlorides, iodides, and triflates .

Physical and Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Abnormal Diels–Alder Reaction : 5-Methoxy-4-(p-nitrophenyl)oxazoles, closely related to 5-(3-Bromo-5-nitrophenyl)oxazole, were studied for their unusual reaction with tetracyanoethylene. This reaction led to the formation of methyl esters of substituted carboxylic acids through oxazole ring opening, demonstrating the potential for chemical synthesis and transformation in oxazole derivatives (Ibata et al., 1992).

Fluorescent Properties

- Light Emitting Fluorophores : Studies on oxazol-5-one fluorophores, including derivatives like 5-(3-bromophenyl)oxazole, showed that they can emit blue and green light, useful in developing new materials for light-emitting applications. These fluorophores exhibit spectral properties that are highly sensitive to solvent polarity, indicating potential uses in sensing applications (Ozturk Urut et al., 2018).

Biological Applications

- Biological Activity and Inhibition : Oxazole derivatives have been identified as inhibitors of various enzymes, such as nucleotide pyrophosphatase/phosphodiesterase-1 and -3, which are linked to health disorders like cancer and type 2 diabetes. Research on biphenyl oxazole derivatives has shown significant potential in developing medicinal compounds (Ahmad et al., 2020).

Catalytic and Polymerization Applications

- Catalysis and Polymerization : Oxazole compounds have been examined for their ability to undergo reactions like the Diels-Alder reaction under high pressure, leading to adducts and derivatives with potential applications in catalysis and polymer production (Ibata et al., 1986).

Material Science and Engineering

- Novel Material Development : The synthesis and structural characterization of oxazol-5-one derivatives, which include compounds like 5-(3-bromophenyl)oxazole, have been conducted to explore their potential in material science, particularly for developing high Stokes' shift fluorophores that are sensitive to solvent polarity. These properties are valuable in designing new materials for engineering and optical applications (Ozturk Urut & Bayramin, 2017).

Propiedades

IUPAC Name |

5-(3-bromo-5-nitrophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O3/c10-7-1-6(9-4-11-5-15-9)2-8(3-7)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAVTOSQEWDBJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 8-amino-3-cyclopentyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474860.png)

![Methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474868.png)

![2,5-Di(tert-butyl) 3a-methyl dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate](/img/structure/B1474871.png)